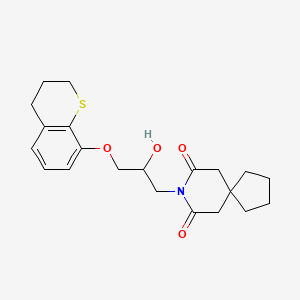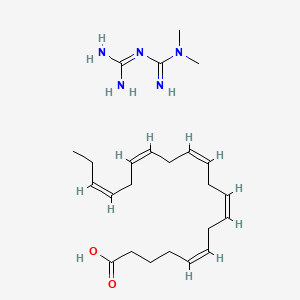
Metformin icosapent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metformin icosapent is a compound that combines metformin, a widely used medication for type 2 diabetes, with icosapent ethyl, an ethyl ester of eicosapentaenoic acid (EPA), an omega-3 fatty acid. Metformin is known for its ability to lower blood glucose levels, while icosapent ethyl is recognized for its cardiovascular benefits, particularly in reducing triglyceride levels and preventing cardiovascular events .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metformin is synthesized through the reaction of dimethylamine hydrochloride with 2-cyanoguanidine under heating conditions . Icosapent ethyl is synthesized by esterifying eicosapentaenoic acid with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of metformin involves the reaction of dimethylamine hydrochloride with 2-cyanoguanidine in a solvent such as water or methanol, followed by crystallization and purification . Icosapent ethyl is produced by extracting eicosapentaenoic acid from fish oil, followed by esterification with ethanol and purification through distillation .
Chemical Reactions Analysis
Types of Reactions
Metformin undergoes various chemical reactions, including oxidation, reduction, and substitution . Icosapent ethyl primarily undergoes esterification and hydrolysis reactions .
Common Reagents and Conditions
Oxidation: Metformin can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of metformin can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Metformin can undergo substitution reactions with halogenating agents.
Esterification: Icosapent ethyl is formed through esterification of eicosapentaenoic acid with ethanol under acidic conditions.
Hydrolysis: Icosapent ethyl can be hydrolyzed back to eicosapentaenoic acid and ethanol in the presence of water and a catalyst.
Major Products Formed
Oxidation of Metformin: Produces various oxidized derivatives.
Reduction of Metformin: Produces reduced derivatives.
Substitution of Metformin: Produces halogenated derivatives.
Esterification of Eicosapentaenoic Acid: Produces icosapent ethyl.
Hydrolysis of Icosapent Ethyl: Produces eicosapentaenoic acid and ethanol.
Scientific Research Applications
Chemistry
Metformin is used as a model compound in various chemical studies due to its well-known structure and reactivity . Icosapent ethyl is studied for its unique esterification properties and its role in lipid chemistry .
Biology
Metformin is extensively studied for its effects on cellular metabolism and insulin sensitivity . Icosapent ethyl is researched for its anti-inflammatory and lipid-lowering effects .
Medicine
Metformin is a first-line treatment for type 2 diabetes and is also being investigated for its potential anti-cancer and anti-aging properties . Icosapent ethyl is used to reduce triglyceride levels and prevent cardiovascular events in patients with hypertriglyceridemia .
Industry
Metformin is produced on a large scale for pharmaceutical use . Icosapent ethyl is produced for use in dietary supplements and pharmaceutical formulations .
Mechanism of Action
Metformin
Metformin exerts its effects primarily by inhibiting hepatic gluconeogenesis, increasing insulin sensitivity, and enhancing peripheral glucose uptake. It activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .
Icosapent Ethyl
Icosapent ethyl reduces triglyceride levels by increasing β-oxidation, inhibiting acyl-CoA:1,2-diacylglycerol acyltransferase (DGAT), decreasing lipogenesis in the liver, and increasing plasma lipoprotein lipase activity .
Comparison with Similar Compounds
Similar Compounds
Metformin: Similar compounds include other biguanides such as phenformin and buformin.
Icosapent Ethyl: Similar compounds include other omega-3 fatty acid derivatives such as docosahexaenoic acid (DHA) and alpha-linolenic acid (ALA).
Uniqueness
Metformin is unique among biguanides due to its favorable safety profile and extensive clinical use . Icosapent ethyl is unique among omega-3 fatty acid derivatives due to its high purity and specific cardiovascular benefits .
Properties
CAS No. |
1384526-74-2 |
|---|---|
Molecular Formula |
C24H41N5O2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylguanidine;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O2.C4H11N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-9(2)4(7)8-3(5)6/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);1-2H3,(H5,5,6,7,8)/b4-3-,7-6-,10-9-,13-12-,16-15-; |
InChI Key |
SARHCLAXCDURCW-RSDXMDNYSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.CN(C)C(=N)N=C(N)N |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CN(C)C(=N)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


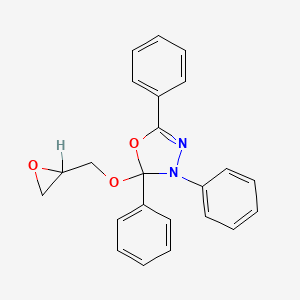
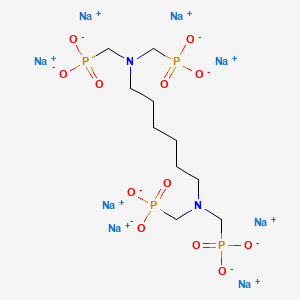

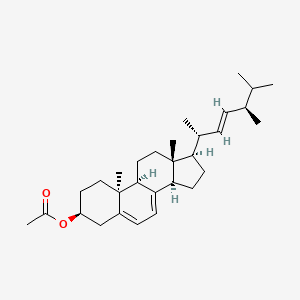
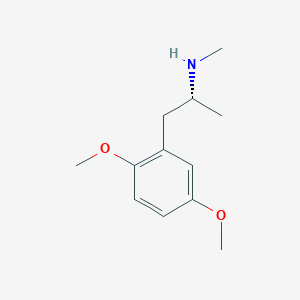
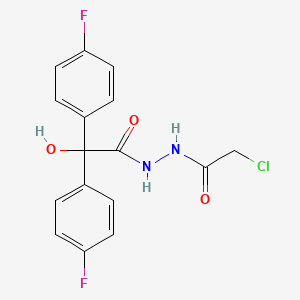

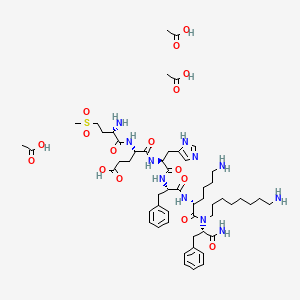
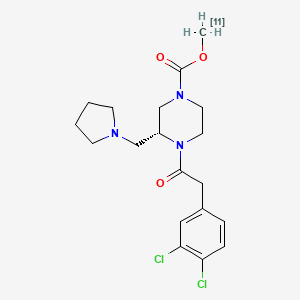
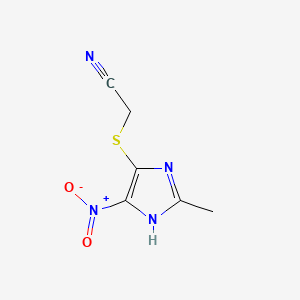

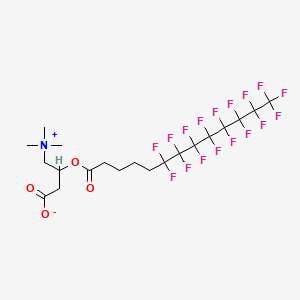
![2-[5-[(1S)-1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]tetrazol-1-yl]ethyl N-(4-hydroxybutyl)carbamate;phosphoric acid](/img/structure/B12746636.png)
